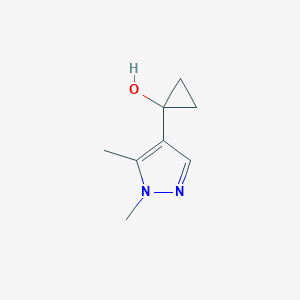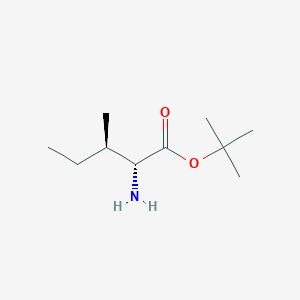
(R)-2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol is a chiral compound featuring an amino group, a fluoropyridinyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoropyridine.
Nucleophilic Substitution: 3-fluoropyridine undergoes nucleophilic substitution with an appropriate chiral amine to introduce the amino group.
Reduction: The resulting intermediate is then reduced to form the ethan-1-ol moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like crystallization or chromatography for purification.
Types of Reactions:
Oxidation: The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the fluoropyridinyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Modified fluoropyridinyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the amino and fluoropyridinyl groups.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2R)-2-amino-2-(3-bromopyridin-4-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in (2R)-2-amino-2-(3-fluoropyridin-4-yl)ethan-1-ol imparts unique electronic properties, influencing its reactivity and interactions.
Chirality: The chiral center in the compound adds to its specificity in biological systems.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChI Key |
YRLHQSBSPRVYTR-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@H](CO)N)F |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)

![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)





![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)
